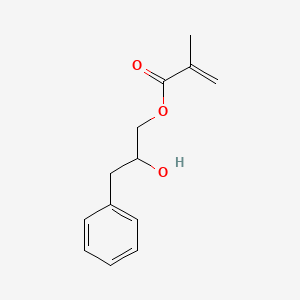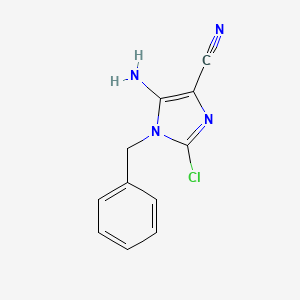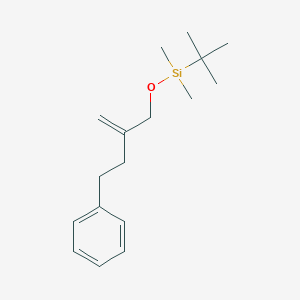
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is a chemical compound known for its unique structure and properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane typically involves the reaction of tert-butyl(dimethyl)silane with 2-methylidene-4-phenylbutanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Lewis acids for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-silicon bonds and as a protecting group for alcohols .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems and as a component in the synthesis of therapeutic agents .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with other reactive intermediates and catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(dimethyl)(2-phenoxyethoxy)silane
- tert-Butyl(dimethyl)(4-methyl-pent-4-enyloxy)silane
- tert-Butyl(dimethyl)(2,4-pentadienyloxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
768361-50-8 |
|---|---|
Molekularformel |
C17H28OSi |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methylidene-4-phenylbutoxy)silane |
InChI |
InChI=1S/C17H28OSi/c1-15(12-13-16-10-8-7-9-11-16)14-18-19(5,6)17(2,3)4/h7-11H,1,12-14H2,2-6H3 |
InChI-Schlüssel |
QJICNSZQHSUEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
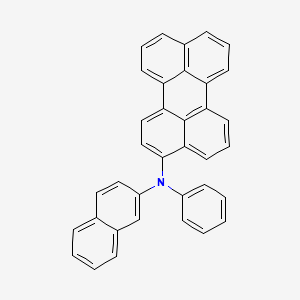

![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
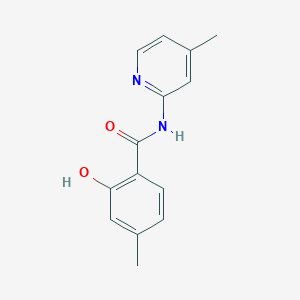
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
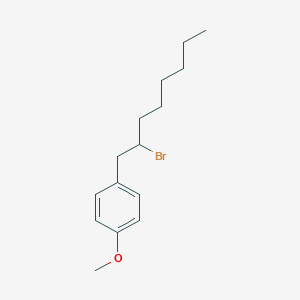

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)

